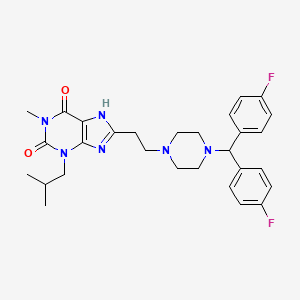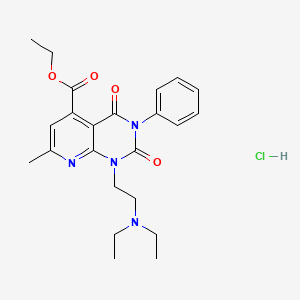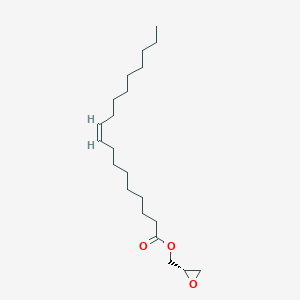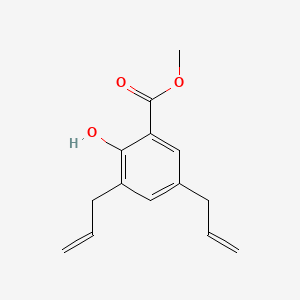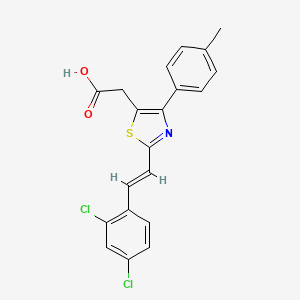
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- is a synthetic organic compound It belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzopyran moiety via coupling reactions.
- Functionalization of the phenoxy group.
- Final conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- may be investigated for its potential therapeutic properties. It could act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance of these materials.
作用机制
The mechanism of action of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- Pyrrolidine derivatives with different substituents on the ring.
- Benzopyran analogs with variations in the phenoxy group.
- Compounds with similar pharmacophores but different core structures.
Uniqueness
The uniqueness of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
84394-09-2 |
|---|---|
分子式 |
C31H38ClNO3 |
分子量 |
508.1 g/mol |
IUPAC 名称 |
1-[3-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H37NO3.ClH/c1-31(2)30(24-10-5-4-6-11-24)29(27-17-16-26(33-3)22-28(27)35-31)23-12-14-25(15-13-23)34-21-9-20-32-18-7-8-19-32;/h4-6,10-17,22,29-30H,7-9,18-21H2,1-3H3;1H/t29-,30+;/m0./s1 |
InChI 键 |
RBHWZHMCECUJHR-XCCPJCIBSA-N |
手性 SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
规范 SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



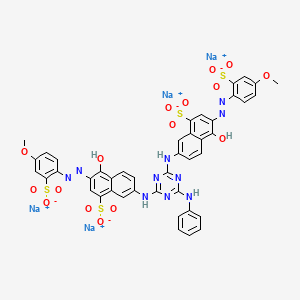

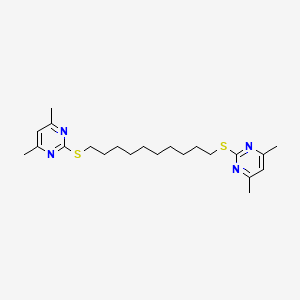
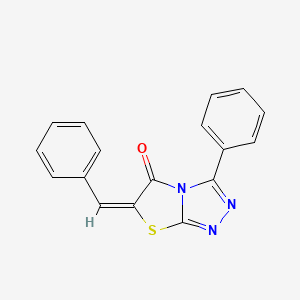
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
